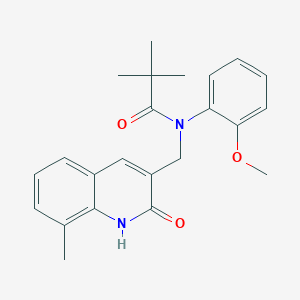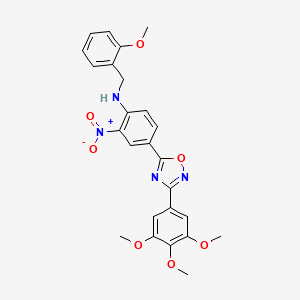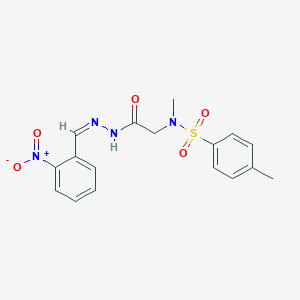
N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as FMBA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the sulfonamide family, which has been widely studied for their biological and medicinal properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition by this compound can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation. Additionally, this compound has been shown to have antimicrobial activity against certain bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying various biochemical pathways. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is the development of new drugs based on the structure of this compound, which could have therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves the reaction of 4-fluoroaniline with N-methyl-4-methylbenzenesulfonamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied extensively for its potential use in various scientific research applications. One of the primary uses of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases. This compound has been shown to have potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-13-7-9-15(10-8-13)27(25,26)20(2)12-17(22)19-18-11-14-5-3-4-6-16(14)21(23)24/h3-11H,12H2,1-2H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTAVFHKGBYRKZ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

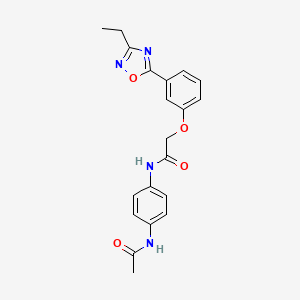
![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
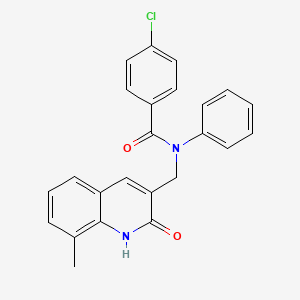
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)


